molecular formula C13H8Cl2N2OS3 B2408963 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 921518-50-5

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2408963
CAS No.: 921518-50-5
M. Wt: 375.3
InChI Key: FVICKOLVOOLWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound characterized by the presence of thiophene and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 2,5-dichlorothiophene, the thiazole ring is formed through a cyclization reaction with appropriate reagents such as thiourea under acidic conditions.

    Acylation Reaction: The thiazole derivative is then subjected to an acylation reaction with 2-thiophenylacetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the dichlorothiophene moiety can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. Specific pathways and targets would depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide: Unique due to its specific dichlorinated thiophene and thiazole structure.

    Thiophene Derivatives: Compounds like 2-acetylthiophene, which have simpler structures but similar thiophene rings.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid, which share the thiazole ring but differ in functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of dichlorinated thiophene and thiazole rings, which may confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS3/c14-10-5-8(12(15)21-10)9-6-20-13(16-9)17-11(18)4-7-2-1-3-19-7/h1-3,5-6H,4H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVICKOLVOOLWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.